molecular formula C5H7N3O4S B1419965 N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 1094715-34-0

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B1419965
CAS No.: 1094715-34-0
M. Wt: 205.19 g/mol
InChI Key: PKIRXZLODYGLKC-UHFFFAOYSA-N
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Description

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a pyrimidine-2,4-dione (uracil) core strategically fused with a sulfonamide group, a structural motif recognized for its diverse biological activity. Similar pyrimidine-sulfonamide hybrids have been investigated as potent inhibitors of Thymidylate Synthase (TS), a crucial enzyme in the de novo synthesis of thymidylate and a validated target for anticancer therapy . By inhibiting TS, these compounds can disrupt DNA synthesis and exert antiproliferative effects on cancer cells. Research on analogous structures suggests this compound may also hold potential for inhibiting angiogenesis, the process of new blood vessel formation that tumors depend on for growth and survival . The inclusion of the sulfonamide functional group is a key feature, as sulfonamides are known to interact with various enzymatic targets and are found in numerous therapeutic agents . This reagent provides researchers with a valuable chemical tool for exploring novel pathways in cancer cell biology, developing new targeted therapies, and studying structure-activity relationships in drug discovery.

Properties

IUPAC Name

N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-6-13(11,12)3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIRXZLODYGLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Information

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a pyrimidine derivative with applications in pharmaceutical and biochemical research. It has a molecular formula of \$$C5H7N3O4S\$$ and a molecular weight of 205.19 g/mol. The compound is also identified by the CAS number 1094715-34-0.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine precursors with sulfonating agents.

Synthesis of Pyrimidine-5-Sulfonamides

Pyrimidine-5-sulfonamides can be synthesized using 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride as a key intermediate. This intermediate reacts with substituted anilines like p-anisidine or 2-nitroaniline to yield N-(substituted phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamides.

Procedure for synthesizing 2,4-dioxo-N-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfuramide

To synthesize 2,4-dioxo-N-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfuramide, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is added to a mixture of another compound and pyridine in DMF (dimethylformamide). The resulting mixture is stirred at room temperature and monitored by TLC (thin layer chromatography). After completion, the liquid is poured into water, precipitating a solid, and the pH is adjusted to 2–3 with 10% hydrochloric acid. The solid is filtered, washed with water, and then added to a 10% NaOH solution. The filtrate is obtained by filtration, the pH is adjusted again to 2–3 with 10% hydrochloric acid, and the resulting solid is filtered and dried to obtain the final compound.

  • Reagents:
    • 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
    • Appropriate compound to react with the sulfonyl chloride
    • Pyridine
    • DMF (dimethylformamide)
  • Conditions:
    • Room temperature
    • Stirring for 12 hours
  • Workup:
    • Pouring into water
    • Adjusting pH to 2-3 with 10% hydrochloric acid
    • Filtration and washing with water
    • Dissolving in 10% NaOH solution
    • Filtration and adjusting pH to 2-3 with 10% hydrochloric acid
    • Final filtration and drying
  • Yield:

    • Reported yield of 48.46% for a similar compound

Physicochemical Properties

IUPAC Name: N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
InChI: InChI=1S/C5H7N3O4S/c1-6-13(11,12)3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
InChIKey: PKIRXZLODYGLKC-UHFFFAOYSA-N
SMILES: CNS(=O)(=O)C1=CNC(=O)NC1=O
Canonical SMILES: CNS(=O)(=O)C1=CNC(=O)NC1=O

Hazard Information

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. The compound's ability to inhibit tumor growth in vivo has been documented in several preclinical trials .

Herbicidal Activity

This compound has shown promise as a herbicide due to its ability to disrupt the metabolic processes in plants. Research indicates that it can effectively control weed species without harming crop plants when applied at recommended dosages. Field trials have demonstrated its efficacy in reducing weed biomass significantly .

Plant Growth Regulation

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives have been studied for their role as plant growth regulators. They can enhance root development and overall plant vigor when used in appropriate formulations. This application is particularly beneficial in enhancing crop yields under suboptimal growth conditions .

Synthesis of Polymers

The compound can be utilized as a monomer in the synthesis of novel polymeric materials with tailored properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research into its polymerization reactions is ongoing to explore new materials for industrial applications .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AntimicrobialEffective against Staphylococcus aureus and E. coli
Study 2AnticancerInduces apoptosis in cancer cells
Study 3HerbicidalReduces weed biomass significantly
Study 4Plant Growth RegulationEnhances root development

Mechanism of Action

The mechanism of action of N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

2-Thiouracil-5-Sulfonamide Derivatives

  • Example Compound : N-(3-Acetylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (Compound B) .
  • Key Differences: Substituent: Replaces the dioxo groups in Compound A with one thioxo (C=S) group at position 2. Synthesis: Prepared via condensation of pyridine-5-sulfonyl chloride with 3-aminoacetophenone (78% yield, m.p. 318–320°C) . Biological Relevance: Thiouracil derivatives exhibit potent CDK2A inhibition and induce cell cycle arrest in cancer studies .

Adamantane-Substituted Derivatives

  • Example Compound : N-[2-(Adamantan-1-yloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (Compound C) .
  • Key Differences :
    • Substituent : Incorporates a bulky adamantyloxyethyl group , increasing molecular weight to 383.46 g/mol .
    • Impact : Enhanced hydrophobicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Quinazoline-Based Sulfonamides

  • Example Compound : N-([1,1'-Biphenyl]-4-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (Compound D) .
  • Synthesis: Prepared via sulfonylation of biphenylamine derivatives, yielding pink solids with uncharacterized bioactivity .

Enzyme Inhibition

  • Compound B Analogues :
    • 2-Thiouracil derivatives demonstrate CDK2A inhibition (IC₅₀ < 10 µM) and induce G1/S cell cycle arrest .

Anticancer Activity

  • Compound A-Related Structures: 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylammonium sulfate (a flavonoid analog) shows 1.18% area dominance in Borassus flabellifer extracts, linked to ErbB4 inhibition for breast cancer .
  • Compound D :
    • Quinazoline sulfonamides are historically associated with tyrosine kinase inhibition (e.g., EGFR inhibitors) .

Biological Activity

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 1094715-34-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H7_7N3_3O4_4S
  • Molecular Weight : 205.19 g/mol
  • Purity : 97% .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its in vitro antimicrobial activity against various pathogens. The compound showed promising results against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have demonstrated that N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives can inhibit tumor cell proliferation. For instance, a study on related compounds showed IC50_{50} values ranging from 5 to 12.5 µg/mL against various cancer cell lines. This indicates potential efficacy comparable to established chemotherapeutics like Doxorubicin .

Compound IC50_{50} (µg/mL)
N-methyl derivative10
Doxorubicin37.5

This suggests that modifications to the tetrahydropyrimidine structure may enhance antitumor activity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vivo models indicated a reduction in inflammatory markers when treated with this compound. This property is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in nucleotide synthesis pathways. Targeting these pathways can disrupt cellular proliferation in both microbial and tumor cells .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of several pyrimidine derivatives including this compound against clinical isolates of bacteria. The results confirmed significant inhibition of bacterial growth at low concentrations.
  • Antitumor Effects :
    In a comparative analysis with known anticancer agents, the compound demonstrated superior inhibition of cell viability in human cancer cell lines compared to controls.

Q & A

Q. What are the recommended synthetic routes for N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide?

  • Methodological Answer : The synthesis typically involves two key steps: (1) constructing the N-methyltetrahydropyrimidine ring and (2) introducing the sulfonamide group.
  • Ring Formation : Use a Biginelli-like multicomponent reaction with urea derivatives, β-ketoesters, and aldehydes under acidic conditions. For example, methyl-substituted β-ketoesters can introduce the N-methyl group during cyclization .
  • Sulfonamide Introduction : React the 5-amino intermediate with a sulfonyl chloride (e.g., chlorosulfonic acid derivatives) in anhydrous conditions. Evidence from sulfonyl chloride intermediates (e.g., 2,4-dioxo-tetrahydropyrimidine-5-sulfonyl chloride) suggests this step requires controlled temperatures (0–5°C) and inert atmospheres to avoid hydrolysis .
  • Table 1 : Synthetic Pathway Overview
StepReagents/ConditionsKey IntermediateYield*
1Urea, methyl acetoacetate, HCl/EtOH refluxN-methyl-2,4-dioxo-tetrahydropyrimidine~60%
2ClSO₃H, DCM, 0°C → NH₃(aq)Target sulfonamide~45%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve tautomeric forms of the tetrahydropyrimidine ring. Chemical shifts for NH protons typically appear at δ 10–12 ppm .
  • X-ray Crystallography : Use SHELXL for refinement, especially to resolve disorder in the sulfonamide group. High-resolution data (d-spacing < 0.8 Å) and twin refinement may be necessary for accurate hydrogen bonding analysis .
  • IR Spectroscopy : Confirm carbonyl (1650–1750 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers address discrepancies in hydrogen bonding patterns observed in crystallographic studies?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation for high-resolution datasets to reduce noise.
  • Refinement : Apply SHELXL's TWIN and BASF commands to model twinning. For disorder, split the sulfonamide group into two positions and refine occupancy ratios .
  • Validation : Cross-validate hydrogen bonds with DFT calculations (e.g., Gaussian09) using B3LYP/6-31G* basis sets to compare experimental vs. theoretical bond lengths .

Q. What computational approaches predict the sulfonamide group’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Calculate electrostatic potential maps (ESP) to identify nucleophilic attack sites. The sulfonamide’s S=O groups show high electrophilicity (MEP ≈ −45 kcal/mol).
  • Reactivity Studies : Simulate reaction pathways with explicit solvent models (e.g., water/DMF) using CP2K software. Focus on transition states for SN2 reactions at the sulfur center .

Q. How can regioselective N-methylation challenges during synthesis be mitigated?

  • Methodological Answer :
  • Protecting Groups : Use Boc or Fmoc groups on the pyrimidine NH to direct methylation to the desired nitrogen. Deprotect with TFA/water (95:5) post-alkylation .
  • Kinetic Control : Perform methylation at low temperatures (−20°C) with methyl iodide and a bulky base (e.g., DBU) to favor less sterically hindered sites .

Q. What strategies resolve conflicting NMR data from tautomeric equilibria in the tetrahydropyrimidine ring?

  • Methodological Answer :
  • Variable-Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C in DMSO-d₆. Tautomer ratios shift with temperature; calculate equilibrium constants (Keq) using integration .
  • Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH groups) and simplify splitting patterns.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–12). Note that sulfonamides often show pH-dependent solubility due to protonation of the NH group (pKa ≈ 8–10) .
  • Table 2 : Solubility Profile (mg/mL)
SolventSolubility (25°C)pH Dependency
DMSO>50No
Water0.2 (pH 7) → 5.1 (pH 10)Yes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Reactant of Route 2
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

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